

2-Methoxy-6-(methylamino)pyridine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Methoxy-6-(methylamino)pyridine
Cat. No.:	B1365518

[Get Quote](#)

An In-Depth Technical Guide to **2-Methoxy-6-(methylamino)pyridine**

Introduction to a Versatile Pyridine Building Block

2-Methoxy-6-(methylamino)pyridine is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and medicinal chemistry sectors. The pyridine scaffold is a ubiquitous structural motif in drug design, found in numerous FDA-approved therapeutic agents for conditions ranging from tuberculosis to cancer.^[1] The specific arrangement of the methoxy and methylamino groups on this particular pyridine ring offers unique electronic properties and multiple reactive sites, making it a valuable precursor for creating diverse molecular libraries. Its utility is highlighted in the synthesis of targeted therapeutic agents, including potential antiemetics and novel kinase inhibitors.^{[2][3]} This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling protocols for researchers and drug development professionals.

Core Physicochemical Properties

The fundamental properties of **2-Methoxy-6-(methylamino)pyridine** are summarized below. These characteristics are essential for planning reactions, purification, and storage.

Property	Value	Source
Molecular Formula	C ₇ H ₁₀ N ₂ O	[4] [5]
Molecular Weight	138.17 g/mol	[4]
CAS Number	88569-83-9	[4] [5]
Boiling Point	231.5 ± 25.0 °C (Predicted)	[4] [5]
Density	1.09 g/cm ³ (Predicted)	[4] [5]
pKa	5.04 ± 0.10 (Predicted)	[4] [5]
Refractive Index	1.5595	[4] [5]
Appearance	Colorless to light orange/yellow liquid	[5]
Storage Conditions	Store in freezer, under -20°C; Keep in dark place, Inert atmosphere	[4] [5]

Synthesis and Reaction Mechanisms

The synthesis of substituted pyridines like **2-Methoxy-6-(methylamino)pyridine** often involves nucleophilic substitution reactions on a pre-functionalized pyridine ring. The presence of electron-withdrawing or leaving groups at the 2- and 6-positions facilitates the displacement by nucleophiles such as methoxides and amines.

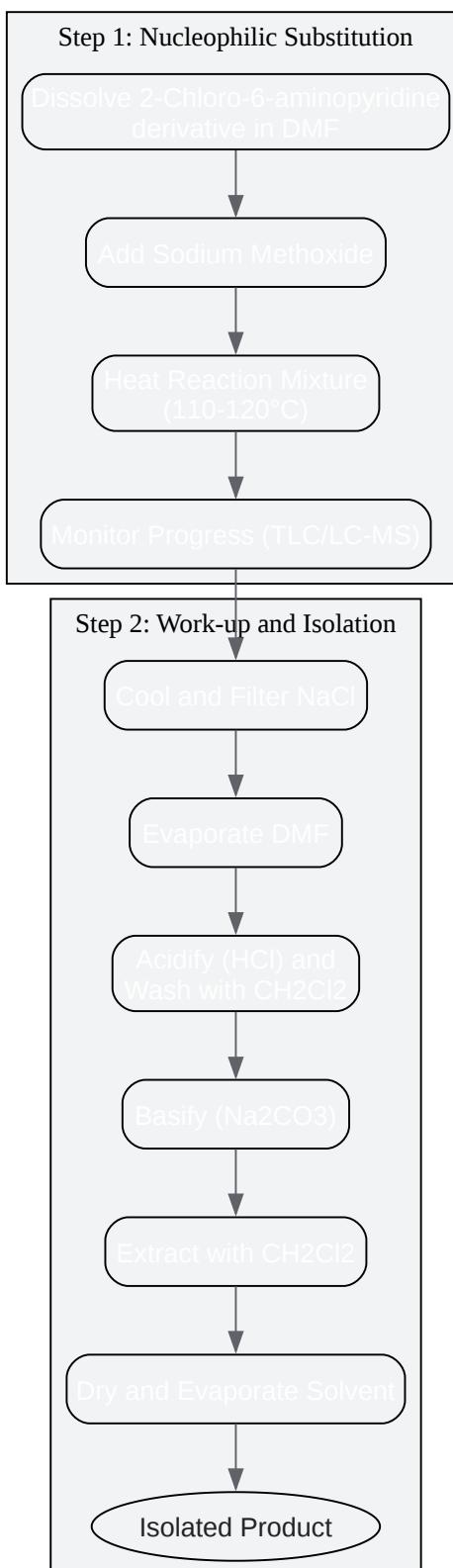
Exemplary Synthetic Protocol: Nucleophilic Aromatic Substitution

A common strategy for preparing such compounds involves the sequential substitution of dihalopyridines. For instance, a related compound, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, has been synthesized from 2,6-dichloro-3-trifluoromethylpyridine, highlighting a regioselective substitution pathway.[\[2\]](#) A generalizable protocol for a similar transformation is detailed below, based on the synthesis of a related methoxy pyridine derivative.[\[6\]](#)

Objective: To synthesize a 2-methoxy-6-amino-pyridine derivative via sequential nucleophilic aromatic substitution. This protocol is adapted from a known procedure and illustrates the core chemical principles.[6]

Step 1: Methoxylation

- Dissolve the starting material, a 2-chloro-6-aminopyridine derivative (1.0 equivalent), in a suitable polar aprotic solvent such as dimethylformamide (DMF).
- Add sodium methoxide (1.3 equivalents) to the solution. The methoxide ion acts as a strong nucleophile, targeting the electron-deficient carbon at the 2-position of the pyridine ring.
- Heat the reaction mixture to approximately 110-120°C for 2-3 hours. The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution.
- Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
- Upon completion, cool the solution to room temperature. The formation of sodium chloride as a byproduct will result in a precipitate.


Step 2: Work-up and Isolation

- Filter the cooled reaction mixture to remove the precipitated sodium chloride.
- Remove the DMF solvent under reduced pressure (in *vacuo*).
- Dissolve the resulting residue in a dilute acidic solution, such as 10% hydrochloric acid, to protonate the basic pyridine nitrogen and any unreacted amines.
- Wash the acidic aqueous solution with an organic solvent like methylene chloride to remove non-basic impurities.
- Make the aqueous layer alkaline by adding a base (e.g., sodium carbonate) to deprotonate the product, rendering it soluble in organic solvents.
- Extract the product into an organic solvent (e.g., methylene chloride) multiple times.

- Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under vacuum to yield the final 2-methoxy-6-aminopyridine product. Further purification can be performed via chromatography if necessary.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the nucleophilic aromatic substitution workflow described above.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of a 2-methoxy-6-aminopyridine derivative.

Applications in Drug Discovery and Development

Role as a Key Intermediate

2-Methoxy-6-(methylamino)pyridine is not typically an active pharmaceutical ingredient (API) itself but rather a critical building block. Its structure is incorporated into larger, more complex molecules designed to interact with specific biological targets.

- **Antiemetic Agents:** It is a key intermediate in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a precursor for novel and potent antiemetic agents. [2] These agents are crucial for managing nausea and vomiting, common side effects of chemotherapy.
- **Anticancer Research:** The pyridine scaffold is integral to many kinase inhibitors used in oncology.[3] Derivatives of 2-(methylamino)pyridine have shown significant cytotoxic effects against various human cancer cell lines, including breast (MCF-7) and liver (HepG2) cancers.[7] The ability to easily modify the structure of **2-Methoxy-6-(methylamino)pyridine** allows for the exploration of structure-activity relationships (SAR) to develop compounds with improved potency and selectivity against cancer-related targets like PIM-1 kinase.[3]

The Strategic Importance of the Methoxy Group

The methoxy group plays a significant role in modulating the properties of drug candidates.[8] It can influence ligand-target binding, improve metabolic stability, and enhance physicochemical properties like solubility and cell permeability. In the context of **2-Methoxy-6-(methylamino)pyridine**, the methoxy group's electron-donating nature affects the reactivity and basicity of the pyridine ring, which can be fine-tuned by medicinal chemists to optimize drug performance.[8]

Safety, Handling, and Storage

Proper handling of **2-Methoxy-6-(methylamino)pyridine** is essential to ensure laboratory safety. The information is derived from its Safety Data Sheet (SDS).[9][10]

Hazard Identification

- **Primary Hazards:** Causes skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[9][10]

- Ingestion/Inhalation: May be harmful if swallowed or inhaled.[11]

Recommended Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[9][12]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield (conforming to EN166 or NIOSH standards).[9][12]
 - Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[9][12]
 - Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9][12]
- General Hygiene: Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors.[9][10]

Storage and Disposal

- Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][10] For long-term stability, store in a freezer at temperatures under -20°C in a dark place and under an inert atmosphere.[4][5]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10]

Conclusion

2-Methoxy-6-(methylamino)pyridine is a compound of significant interest to the scientific community, particularly those in drug discovery and organic synthesis. Its defined molecular weight of 138.17 g/mol and formula of C₇H₁₀N₂O belie its complex utility as a versatile chemical intermediate.[4] With well-understood physicochemical properties and established synthetic

relevance, it serves as a foundational element for developing next-generation therapeutics aimed at treating a range of human diseases. Adherence to strict safety and handling protocols is paramount to harnessing its full potential in a research environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnfuturechemical.com [jnfuturechemical.com]
- 5. 2-Methoxy-6-(methylamino)pyridine | 88569-83-9 [amp.chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. nbinno.com [nbinno.com]
- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-Methoxy-6-(methylamino)pyridine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1365518#2-methoxy-6-methylamino-pyridine-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com